ethyl (3-{[(3,4-diethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (3-{[(3,4-diethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an ethyl ester group, a pyrazole ring, and a diethoxyphenyl moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-{[(3,4-diethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Diethoxyphenyl Group: The diethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-diethoxybenzoyl chloride and the pyrazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, green chemistry principles such as the use of eco-friendly solvents and catalysts can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-{[(3,4-diethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Ethyl (3-{[(3,4-diethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (3-{[(3,4-diethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The diethoxyphenyl moiety can enhance binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxyphenylpyrazole: Similar structure but lacks the ester group.
Ethyl 1H-pyrazole-1-carboxylate: Similar structure but lacks the diethoxyphenyl group.
3,4-Dimethoxyphenylpyrazole: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Ethyl (3-{[(3,4-diethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)acetate is unique due to the presence of both the diethoxyphenyl moiety and the ester group, which can enhance its biological activity and chemical reactivity. The combination of these functional groups allows for diverse applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C18H23N3O5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[3-[(3,4-diethoxybenzoyl)amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C18H23N3O5/c1-4-24-14-8-7-13(11-15(14)25-5-2)18(23)19-16-9-10-21(20-16)12-17(22)26-6-3/h7-11H,4-6,12H2,1-3H3,(H,19,20,23) |
InChI Key |
KSEFIUBLIWOBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(C=C2)CC(=O)OCC)OCC |
Origin of Product |
United States |
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